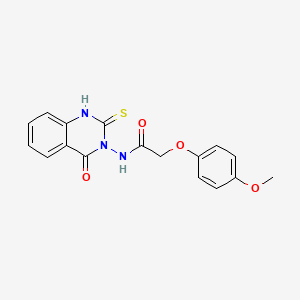

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16(22)13-4-2-3-5-14(13)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPFMPPBZJDQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Sulfanylidene Group:

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenoxy group or the acetamide linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. Studies have evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549) cells, revealing a structure-dependent anticancer activity profile. Notable findings include:

- Enhanced activity with specific substitutions on the phenyl ring.

- A marked increase in efficacy when a 4-dimethylamino phenyl substitution was incorporated.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors, leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been tested against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. Key observations include:

- Effective inhibition of bacterial growth.

- Structure-dependent variations in antimicrobial efficacy suggest modifications could enhance activity.

The presence of the sulfanylidene group may contribute to increased binding affinity for microbial targets.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting myeloperoxidase (MPO) activity. This positions it as a potential therapeutic agent for treating inflammatory disorders.

Synthesis and Production

The synthesis of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves several steps:

- Formation of the Quinazolinone Core : Synthesized via condensation of anthranilic acid with an appropriate aldehyde or ketone.

- Introduction of the Sulfanylidene Group : Achieved through specific chemical reactions tailored to introduce this functional group.

- Attachment of the Methoxyphenoxy Group : Conducted via nucleophilic substitution using 4-methoxyphenol.

- Formation of the Acetamide Linkage : Finalized by reacting intermediates with acetic anhydride or acetyl chloride .

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis methodologies of this compound:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated the cytotoxic effects on various cancer cell lines, emphasizing structure-activity relationships that guide further drug design.

- Antimicrobial Efficacy : Research focused on its effectiveness against resistant bacterial strains highlighted its potential as a lead compound in developing new antibiotics.

- Inflammation Models : Experimental models assessing MPO inhibition provided insights into its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The sulfanylidene group may enhance the compound’s binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

*THQ: Tetrahydroquinazolinone

Key Observations:

- Sulfanylidene vs. Sulfonyl Groups: The target compound’s sulfanylidene (C=S) group may offer distinct redox or hydrogen-bonding properties compared to sulfonyl (SO₂) derivatives like Compound 36.

- Methoxyphenoxy vs. Halogenated Substituents: The 4-methoxyphenoxy group in the target compound enhances lipophilicity compared to chlorophenyl (AJ5d) or fluorophenyl (Ev2) analogs, possibly improving membrane permeability .

Biological Activity

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide (CAS Number: 443348-04-7) is a synthetic organic compound that falls under the category of quinazolinone derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on diverse research findings.

Chemical Characteristics

The molecular formula of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is C17H15N3O4S. Key characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 345.39 g/mol |

| LogP | 3.0145 |

| Polar Surface Area | 65.144 Ų |

| Hydrogen Bond Acceptors | 11 |

The presence of both methoxyphenoxy and sulfanylidene groups suggests unique chemical reactivity and biological properties compared to similar compounds .

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives on human lung adenocarcinoma (A549) cells. The compound demonstrated a structure-dependent anticancer activity profile. Notably:

- Compounds with specific substitutions on the phenyl ring showed enhanced activity.

- The incorporation of a 4-dimethylamino phenyl substitution resulted in a marked increase in anticancer efficacy compared to other derivatives .

The mechanism of action appears to involve the interaction with molecular targets such as enzymes and receptors, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored against multidrug-resistant pathogens. It was tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated:

- Effective inhibition of bacterial growth.

- Structure-dependent variations in activity were observed, suggesting that modifications to the core structure could enhance antimicrobial efficacy .

The sulfanylidene group may contribute to increased binding affinity for microbial targets.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit myeloperoxidase (MPO) activity positions it as a potential therapeutic agent in treating inflammatory disorders .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the treatment of A549 cells with varying concentrations of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide showed a dose-dependent reduction in cell viability. The most effective concentration reduced viability by over 60% compared to untreated controls.

Case Study 2: Antimicrobial Testing

In a comparative analysis with standard antibiotics, this compound exhibited superior activity against Pseudomonas aeruginosa, highlighting its potential as an alternative treatment option for resistant infections.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide, and how are intermediates characterized?

- The synthesis typically involves multi-step reactions, starting with cyclization of tetrahydroquinazoline derivatives followed by coupling with a methoxyphenoxy-acetamide moiety. Critical steps include:

- Cyclization : Formation of the tetrahydroquinazoline core under reflux with catalysts like acetic acid (common in heterocyclic synthesis) .

- Acetamide Coupling : Reaction of chloroacetylated intermediates with thiol-containing precursors in dimethylformamide (DMF) with potassium carbonate as a base .

- Purification : Use of thin-layer chromatography (TLC) to monitor progress and high-performance liquid chromatography (HPLC) for final purification .

Q. Which functional groups in this compound are critical for its biological activity, and how are they validated?

- The tetrahydroquinazoline sulfanylidene moiety and 4-methoxyphenoxy group are structurally pivotal.

- Validation methods:

- SAR Studies : Modifying the methoxy group (e.g., replacing with fluoro or chloro substituents) to assess changes in bioactivity .

- Enzyme Assays : Testing inhibition of targets like kinases or proteases, where the sulfanylidene group may act as a nucleophile .

- Computational docking (e.g., AutoDock) can predict interactions with active sites .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanylidene-tetrahydroquinazoline intermediate?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Catalyst Optimization : Use of copper(I) iodide in "click chemistry" for azide-alkyne cycloadditions improves regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) during sulfanylidene incorporation reduce side reactions .

- By-Product Mitigation : Employing scavenger resins or gradient HPLC to remove unreacted starting materials .

Q. How do structural analogs resolve contradictions in reported biological activity data?

- Example contradiction: Some analogs show antimicrobial activity, while others exhibit antitumor effects. Resolution strategies include:

- Meta-Analysis : Comparing substituent effects across studies (e.g., 4-methoxy vs. 4-fluoro phenoxy groups alter lipophilicity and target affinity) .

- Dose-Response Profiling : Establishing IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Off-Target Screening : Using panels like Eurofins’ SafetyScreen44 to identify unintended interactions .

Q. What methodologies are used to study the compound’s stability under physiological conditions?

- Forced Degradation Studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic (UV light) conditions .

- LC-MS/MS Analysis : Tracking degradation products (e.g., hydrolysis of the acetamide bond) .

- Simulated Gastric Fluid : Assessing oral bioavailability by measuring solubility and degradation at pH 1.2–6.8 .

Experimental Design Challenges

Q. How to design a robust assay for evaluating enzyme inhibition without interference from the compound’s autofluorescence?

- Quenching Controls : Use of inner-filter effect corrections or alternative detection methods (e.g., luminescence-based assays) .

- Competitive Binding Assays : Employ fluorescent probes (e.g., TAMRA-labeled substrates) with FRET-based readouts .

- Negative Controls : Include analogs lacking the sulfanylidene group to isolate fluorescence contributions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via in-line NMR or Raman spectroscopy .

- Design of Experiments (DoE) : Multivariate analysis to optimize parameters like stoichiometry, mixing speed, and temperature .

- Crystallization Protocols : Seeding with pre-characterized crystals to ensure consistent polymorphism .

Data Interpretation and Validation

Q. How to reconcile discrepancies between computational docking predictions and empirical binding data?

- Ensemble Docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility .

- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to refine docking scores .

- Mutagenesis Studies : Replace key residues (e.g., catalytic cysteines) to confirm predicted interactions .

Structural and Mechanistic Insights

Q. What role does the sulfanylidene group play in redox-dependent biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.